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Compound of Interest

Compound Name: Allyl phenyl selenide

Cat. No.: B085801 Get Quote

An In-depth Technical Guide to Allyl Phenyl Selenide: Molecular Structure, Properties, and

Reactivity

Introduction
Organoselenium compounds have emerged as a significant class of molecules in organic

synthesis, materials science, and medicinal chemistry due to the unique properties of the

selenium atom.[1] Characterized by a carbon-selenium bond, these compounds exhibit distinct

reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate

electronegativity, larger atomic radius, and ability to exist in various oxidation states.[1] Among

this versatile family, allyl phenyl selenide stands out as a crucial model substrate. Its

structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal

candidate for investigating a wide array of chemical transformations and for serving as a

versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the

molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of allyl
phenyl selenide for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
Allyl phenyl selenide, with the IUPAC name prop-2-enylselanylbenzene, is structurally

composed of a phenyl group and an allyl group linked by a selenium atom.[2] This structure is

fundamental to its chemical behavior, particularly the reactivity associated with the allylic

position and the selenium center.
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Table 1: Molecular Properties and Identifiers of Allyl Phenyl Selenide

Property Value Reference(s)

Molecular Formula C₉H₁₀Se [2][3][4]

Molecular Weight 197.15 g/mol [1][2]

IUPAC Name prop-2-enylselanylbenzene [2]

CAS Number 14370-82-2 [1][2]

Density 1.308 g/mL at 20 °C [3][5][6]

InChI
InChI=1S/C9H10Se/c1-2-8-10-

9-6-4-3-5-7-9/h2-7H,1,8H2
[2][7]

InChIKey
HGVAUOKQFBXKDV-

UHFFFAOYSA-N
[1][2][7]

| SMILES | C=CC[Se]C1=CC=CC=C1 |[2][7] |

When handling, it is important to note that while pure allyl phenyl selenide is not excessively

malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium

compounds.[5] It is stable indefinitely when stored in a freezer but will slowly decompose and

turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[5]

Spectroscopic Characterization
The structure of allyl phenyl selenide has been elucidated through various spectroscopic

techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for Allyl Phenyl Selenide
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Technique Data Reference(s)

¹H NMR

(400 MHz, CDCl₃) δ 7.55-
7.50 (m, 2H, Ar-H), 7.33-
7.27 (m, 3H, Ar-H), 6.06-
5.93 (m, 1H, -CH=CH₂), 5.02
(dq, 1H, J = 16.7, 1.4 Hz, -
CH=CH₂), 4.97 (dt, 1H, J =
9.9, 0.9 Hz, -CH=CH₂), 3.57
(d, 1H, J = 7.2 Hz, -Se-CH₂-)

[8]

¹³C NMR

(101 MHz, CDCl₃) δ 134.4

(CH=CH₂), 133.3 (Ar-CH),

129.9 (Ar-C), 128.9 (Ar-CH),

127.1 (Ar-CH), 116.8

(CH=CH₂), 30.7 (CH₂SePh)

[8]

| HRMS (EI+) | Calculated for [M⁺]: 197.9948; Found: 197.9951 |[8] |

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of allyl phenyl selenide shows an abundant

molecular ion (M⁺) peak, confirming its molecular weight.[9] The fragmentation is dominated by

α-cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to [M - SeH]⁺, [M

- CH₃]⁺, and [M - C₂H₄]⁺, which are attributed to a Claisen rearrangement occurring in the ion

source of the mass spectrometer prior to fragmentation.[9][10]

Infrared (IR) Spectroscopy
While a specific, fully interpreted spectrum is not detailed in the provided literature, the

expected characteristic IR absorptions for allyl phenyl selenide can be inferred from its

functional groups. Key absorptions would include:

Aromatic C-H stretching: ~3020-3100 cm⁻¹

Aliphatic C-H stretching: ~2850-2960 cm⁻¹[11]

Alkene C=C stretching: ~1640-1680 cm⁻¹[11]
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Aromatic C=C stretching: Bands in the ~1450-1600 cm⁻¹ region

=C-H out-of-plane bending: Strong bands in the 700-1000 cm⁻¹ range, which can help

identify the substitution pattern of the alkene.[11]

Synthesis and Reactivity
Allyl phenyl selenide is a valuable building block in organic synthesis, accessible through

several reliable methods.

Experimental Protocol: Synthesis via Nucleophilic
Substitution
One of the most common and effective methods for synthesizing allyl phenyl selenide is the

Sₙ2 reaction between an allyl halide and a selenophenolate anion.[1] This protocol is adapted

from general procedures for selenide synthesis.[1][5]

Objective: To synthesize allyl phenyl selenide from benzeneselenol and allyl bromide.

Materials:

Benzeneselenol (C₆H₅SeH)

Allyl bromide (CH₂=CHCH₂Br)

Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) for deprotonation/reduction

Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

Diethyl ether or Dichloromethane for extraction

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:
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Preparation of Phenylselenolate: Diphenyl diselenide can be reduced to sodium

phenylselenolate using a reducing agent like NaBH₄. Alternatively, benzeneselenol can be

deprotonated with a base like NaOH. For the latter, dissolve benzeneselenol (1 equivalent) in

ethanol in a round-bottom flask under a nitrogen atmosphere.

Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at

room temperature until a clear, homogeneous solution of sodium phenylselenolate

(C₆H₅SeNa) is formed.

Nucleophilic Substitution: To the freshly prepared solution of sodium phenylselenolate, add

allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be

monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol

or diphenyl diselenide) is consumed.

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add

deionized water to the residue and transfer the mixture to a separatory funnel.

Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the

organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The

resulting crude product can be purified by flash column chromatography on silica gel to yield

pure allyl phenyl selenide.

Key Reactions
Allyl phenyl selenide is a precursor to several important transformations, primarily driven by

the oxidation of the selenium atom.

Oxidation and[2][9]-Sigmatropic Rearrangement: The selenium atom in allyl phenyl selenide
can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide

(H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a

highly unstable intermediate that rapidly undergoes a concerted, pericyclic[2][9]-sigmatropic

rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry,

providing a stereocontrolled route to functionalized allylic alcohols.[1]
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Caption: Synthesis and key reactivity pathway of allyl phenyl selenide.

Conclusion
Allyl phenyl selenide is a fundamentally important molecule in the field of organoselenium

chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool

for both synthetic applications and the study of complex reaction mechanisms like sigmatropic

rearrangements.[1] For researchers and drug development professionals, a thorough

understanding of its properties, synthesis, and chemical behavior is essential for leveraging its

potential in the creation of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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